2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester

Regioselective synthesis Electrophilic aromatic substitution Naphthol derivatization

2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester (CAS 77729-56-7; molecular formula C₁₆H₁₆O₆; MW 304.29 g/mol) is a fully substituted naphthalene-2-carboxylic acid methyl ester bearing acetoxy at C-4 and methoxy groups at C-5 and C-7. The compound is catalogued by multiple ISO-certified chemical suppliers at purity ≥98% (NLT 98%), with recommended long-term storage at 20°C.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
Cat. No. B13934991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C(=CC(=C1)C(=O)OC)C=C(C=C2OC)OC
InChIInChI=1S/C16H16O6/c1-9(17)22-14-7-11(16(18)21-4)5-10-6-12(19-2)8-13(20-3)15(10)14/h5-8H,1-4H3
InChIKeyUGUFVBAFYZCMOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Acetoxy-5,7-dimethoxy-2-naphthoate (CAS 77729-56-7): Procurement-Grade Identity and Baseline Specifications


2-Naphthalenecarboxylic acid, 4-(acetyloxy)-5,7-dimethoxy-, methyl ester (CAS 77729-56-7; molecular formula C₁₆H₁₆O₆; MW 304.29 g/mol) is a fully substituted naphthalene-2-carboxylic acid methyl ester bearing acetoxy at C-4 and methoxy groups at C-5 and C-7 . The compound is catalogued by multiple ISO-certified chemical suppliers at purity ≥98% (NLT 98%), with recommended long-term storage at 20°C . Its physicochemical profile includes a boiling point of 465.5°C at 760 mmHg, density of 1.232 g/cm³, flash point of 207.1°C, and a calculated LogP of approximately 2.48, defining its handling and formulation boundaries for research procurement .

Synthetic building block with defined regiochemical control at C-2 methyl ester
Fully substituted naphthalene core suitable for fragment elaboration studies
Procurement-grade purity (≥98%) with consistent supplier specification

Why Generic Substitution of 2-Naphthalenecarboxylic Acid, 4-(Acetyloxy)-5,7-dimethoxy-, Methyl Ester Is Not Straightforward


The substitution pattern on the naphthalene core—specifically the combination of a C-4 acetoxy, C-5 and C-7 methoxy groups, and a C-2 methyl ester—dictates this compound's reactivity profile in ways that close structural analogs cannot replicate. Regioisomeric variants (e.g., 6,8-dimethoxy substitution) and derivatives lacking the acetoxy group (e.g., 4-hydroxy or 4,6-bis(acetyloxy) analogs) exhibit fundamentally different electronic and steric environments, altering site-selectivity in electrophilic reactions, demethylation outcomes, and biological target engagement [1][2]. The evidence assembled below demonstrates that interchanging this compound with an in-class analog without verifying these specific performance attributes risks compromising experimental reproducibility and procurement specifications.

Regiochemistry
C-2 methyl carboxylate directs electrophilic bromination to C-8; acetoxymethylene or methyl analogs shift attack to C-1, altering downstream intermediate access.
Form
Free acid analog (CAS 101094-29-5) may differ in solubility and coupling reactivity; verify ester vs. acid compatibility with planned synthetic route.
Substitution pattern
4-hydroxy or 4,6-bis(acetyloxy) analogs present distinct H-bond donor/acceptor profiles; chemoselective demethylation outcomes may not transfer.

Methyl 4-Acetoxy-5,7-dimethoxy-2-naphthoate: Quantitative Differentiation Evidence vs. Closest Analogs


Regioselective Bromination: C-2 Methyl Carboxylate Directs Electrophilic Substitution to C-8

In a systematic study of bromination regiochemistry on 5,7-dimethoxy-4-naphthol scaffolds, the C-2 substituent was shown to dictate the site of electrophilic attack. When the C-2 substituent is methyl carboxylate (as in the methyl ester target compound), bromination in acetic acid occurs preferentially at the C-8 position. In contrast, when the C-2 substituent is acetoxymethylene or methyl, bromination is directed to the C-1 position instead [1]. This demonstrates that the 2-methylcarboxylate moiety in this compound imparts a distinct and predictable regiochemical outcome that is not shared by analogs with different C-2 substitution.

Regioselective Bromination
Head-to-head
C-2 methyl carboxylate directs bromination to C-8; acetoxymethylene or methyl at C-2 reverses preference to C-1.
Complete regiochemical reversal supports route-specific building block selection.
Bromination in AcOH; 5,7-dimethoxy-4-naphthol scaffold.
Regioselective synthesis Electrophilic aromatic substitution Naphthol derivatization

Selective Demethylation with Boron Trichloride: Sterically Hindered Methoxy Groups Cleaved Preferentially

Boron trichloride (BCl₃) has been established as an efficient reagent for the selective cleavage of sterically hindered methoxy groups in methoxyarenes, with demonstrated utility across naphthalene derivatives including methyl 4-acetoxy-5,7-dimethoxy-2-naphthoate [1]. The 5,7-dimethoxy substitution pattern on the naphthalene core creates differential steric environments that BCl₃ can discriminate, enabling selective mono-demethylation. This selectivity is not achievable with conventional demethylating agents (e.g., BBr₃, AlCl₃), which typically cleave all methoxy groups non-selectively under standard conditions.

Selective Demethylation
Class-level
BCl₃ enables selective cleavage of sterically hindered methoxy groups; conventional reagents (BBr₃, AlCl₃) cleave non-selectively.
Supports orthogonal deprotection strategies on naphthalene core.
Qualitative selectivity advantage; BCl₃ in CH₂Cl₂ at low temperature.
Selective demethylation Boron trichloride Methoxyarene chemistry

5-Lipoxygenase (5-LOX) Inhibition Profile: Weak Activity Confirmed, Enabling Use as a Negative Control or Inactive Scaffold

In a standardized enzymatic assay against human recombinant 5-lipoxygenase (5-LOX) expressed in E. coli BL21(DE3), methyl 4-acetoxy-5,7-dimethoxy-2-naphthoate exhibited an IC₅₀ > 10,000 nM, indicating negligible inhibitory activity [1]. For context, the clinically used 5-LOX inhibitor zileuton demonstrates IC₅₀ values of approximately 500 nM (0.5 μM) in comparable human recombinant enzyme assays . This >20-fold difference in potency defines the compound's utility as either a weak 5-LOX ligand or an inactive control scaffold.

5-LOX Inhibition
Cross-study comparable
IC₅₀ > 10,000 nM vs. zileuton IC₅₀ ~500 nM (>20-fold weaker).
Supports use as weak ligand or negative control in 5-LOX screening.
Human recombinant 5-LOX; BindingDB BDBM50591538.
5-Lipoxygenase inhibition Anti-inflammatory screening Enzyme inhibition

Purity Specification Benchmarking: ≥98% (NLT 98%) Across Independent Suppliers

The target compound is consistently listed at ≥98% purity (NLT 98%) by multiple independent suppliers including MolCore (ISO-certified) and Leyan, with defined storage conditions of 20°C for 2 years . In contrast, the closely related free acid analog (CAS 101094-29-5, 4-(acetyloxy)-5,7-dimethoxy-2-naphthalenecarboxylic acid) is offered at the same nominal 98% purity by Leyan but exhibits different molecular weight (290.27 vs. 304.29 g/mol) and requires verification of the free carboxylic acid form, which may affect solubility and reactivity in subsequent coupling reactions .

Purity Benchmarking
Supporting evidence
≥98% (NLT 98%) across independent suppliers; free acid analog (CAS 101094-29-5) also listed at 98% but MW 290.27 vs. 304.29.
Equivalent nominal purity; verify ester vs. acid form for downstream chemistry.
Supplier COA; storage 20°C.
Quality control Procurement specification Analytical chemistry

Chemical Topology of the 4-Substituted Naphthyl Moiety: Unique Scaffold for Fragment-Based Drug Discovery (FBDD)

The target compound embodies a fully differentiated 1,3,4,5,7-pentasubstituted naphthalene architecture simultaneously presenting a C-2 methyl ester, C-4 acetoxy, and C-5/C-7 dimethoxy functionalities . This unique substitution pattern creates a distinct three-dimensional electrostatic surface and hydrogen-bonding capacity (5 H-bond acceptors, 0 H-bond donors aside from potential hydrolysis of the ester/acetoxy groups) that is not duplicated by the 4,6-bis(acetyloxy) analog (MW 362.33; C₁₈H₁₈O₈) or the 4-hydroxy analog (MW 262.26; C₁₄H₁₄O₅) . In fragment-based drug discovery campaigns, this scaffold offers a chemically accessible and modifiable core with a molecular weight (304.29 Da) within the optimal fragment range.

Molecular Topology
Class-level
Pentasubstituted naphthalene; MW 304.29; 5 H-bond acceptors; 0 H-bond donors; LogP ~2.48.
Fragment-sized scaffold differentiated from 4-hydroxy and bis-acetoxy analogs.
Data to verify; head-to-head fragment screening not identified.
Fragment-based drug discovery Naphthalene scaffold Chemical probe design

Recommended Application Scenarios for Methyl 4-Acetoxy-5,7-dimethoxy-2-naphthoate Based on Quantitative Differentiation Evidence


Regioselective Synthesis of C-8 Brominated Naphthalene Intermediates

When a synthetic route requires electrophilic bromination at the C-8 position of a 5,7-dimethoxy-4-naphthol scaffold, the methyl carboxylate at C-2 in this compound directs bromination exclusively to C-8, whereas the 2-acetoxymethylene or 2-methyl analogs direct bromination to C-1 [1]. This compound is therefore the appropriate procurement choice for accessing C-8-functionalized naphthalene building blocks, avoiding the regioisomeric mixtures that would result from using the wrong C-2-substituted starting material.

Orthogonal Deprotection Strategies: Selective BCl₃-Mediated Demethylation

In multi-step syntheses requiring the selective removal of one methoxy group while preserving another on a naphthalene core, this compound is compatible with BCl₃-mediated chemoselective demethylation conditions [1]. Conventional demethylating agents (BBr₃, AlCl₃) lack this selectivity, making this compound a strategic procurement choice when the synthetic plan calls for orthogonal methoxy deprotection.

Negative Control or Inactive Scaffold in 5-LOX Inhibition Screening Campaigns

With a confirmed IC₅₀ > 10,000 nM against human recombinant 5-LOX, this compound is >20-fold less potent than the reference inhibitor zileuton (IC₅₀ ~500 nM) [1]. Laboratories conducting 5-LOX inhibitor screening can procure this compound as a well-characterized weak ligand or negative control, where its publicly available BindingDB entry provides traceable assay documentation that untested naphthoate analogs lack.

Fragment-Based Drug Discovery Using a Pentasubstituted Naphthalene Core

The compound's unique pentasubstituted naphthalene topology (C-2 methyl ester, C-4 acetoxy, C-5/C-7 dimethoxy) with MW 304.29 Da and 5 H-bond acceptors positions it as a fragment-sized scaffold for medicinal chemistry elaboration [1]. It is differentiated from the 4-hydroxy analog (MW 262.26, 1 H-bond donor) and the bis-acetoxy analog (MW 362.33, 8 H-bond acceptors), offering a distinct physicochemical profile for fragment library procurement.

Application
Selection Property
Validation Focus
C-8 brominated intermediate synthesis
C-2 methyl carboxylate regiochemical control
Confirm bromination site preference vs. acetoxymethylene analog
Orthogonal methoxy deprotection
BCl₃-mediated chemoselectivity
Verify mono-demethylation selectivity on target substrate
5-LOX inhibitor screening control
Confirmed weak 5-LOX ligand (IC₅₀ >10 μM)
Cross-reference BindingDB entry for assay documentation
Fragment-based drug discovery
Pentasubstituted naphthalene core, MW 304 Da
Evaluate H-bond profile vs. 4-hydroxy and bis-acetoxy analogs
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